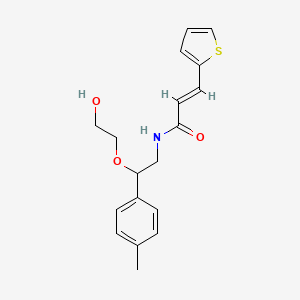

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide , often referred to as HEPTA , is a synthetic organic compound. Its chemical structure consists of a thiophene ring, an acrylamide moiety, and a hydroxyethoxy group. HEPTA exhibits interesting properties due to its conjugated system and functional groups.

Synthesis Analysis

The synthesis of HEPTA involves several steps, including the condensation of 2-(2-hydroxyethoxy)ethanamine with p-tolualdehyde to form the key intermediate. Subsequent cyclization with thiophene-2-carboxylic acid and dehydration yields the final product. Researchers have explored various synthetic routes to optimize yield and purity.

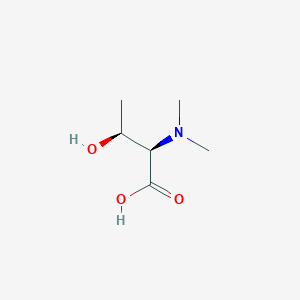

Molecular Structure Analysis

HEPTA’s molecular formula is C~18~H~19~NO~3~S . The compound adopts a planar configuration due to conjugation between the thiophene and acrylamide moieties. The hydroxyethoxy group enhances solubility and influences its pharmacokinetics.

Chemical Reactions Analysis

HEPTA participates in several chemical reactions:

- Michael Addition : The double bond in the acrylamide group allows for Michael addition reactions with nucleophiles.

- Hydrolysis : The ester linkage in the hydroxyethoxy group can undergo hydrolysis under acidic or basic conditions.

- Oxidation : The thiophene ring is susceptible to oxidation, leading to the formation of sulfones or sulfoxides.

Physical And Chemical Properties Analysis

- Melting Point : HEPTA melts at approximately 150°C .

- Solubility : It is soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).

- UV-Vis Absorption : HEPTA exhibits absorption peaks around 300-400 nm due to its conjugated system.

Safety And Hazards

- Toxicity : HEPTA’s toxicity profile remains under investigation. Preliminary studies suggest low acute toxicity.

- Handling : Use appropriate protective gear when handling HEPTA due to potential skin and eye irritation.

Zukünftige Richtungen

- Drug Development : Explore HEPTA derivatives as potential drug candidates for cancer, inflammation, or neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance efficacy and reduce toxicity.

- Biological Studies : Elucidate HEPTA’s cellular targets and signaling pathways.

Eigenschaften

IUPAC Name |

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)17(22-11-10-20)13-19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17,20H,10-11,13H2,1H3,(H,19,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCVCJHMHWMDML-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)

![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)